4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a piperazine ring and a benzoic acid moiety, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality. The use of advanced technologies and equipment is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Scientific Research Applications
4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid include:
- 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid
- 4-{[(1,1-dioxo-1$l^{6}-thiolan-3-yl)amino]methyl}-3-fluorobenzonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
4-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(19)12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-22(20,21)11-14/h1-4,14H,5-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFUMPVNNJSMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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